Urate Oxidase Inhibition: Positional Isomer Comparison
In a comprehensive structure-activity relationship study of purine inhibitors of urate oxidase, the positional isomer 2,8-dihydroxy-6-methylmercaptopurine was identified as the most potent inhibitor known at the time of publication [1]. The study explicitly noted that replacing the 2-carbonyl oxygen with sulfur (as in 6,8-dihydroxy-2-methylmercaptopurine) greatly diminishes inhibitory activity, while the combination of a 2-carbonyl with sulfur at C-6 enhances it. This provides class-level evidence that the target compound is a structurally distinct, lower-affinity ligand for this enzyme family, a property critical for researchers selecting purinic probes where urate oxidase affinity is a confounding variable.
| Evidence Dimension | Inhibition of urate oxidase |
|---|---|
| Target Compound Data | Not available; described as having greatly diminished inhibitory activity due to 2-thio substitution |
| Comparator Or Baseline | 2,8-Dihydroxy-6-methylmercaptopurine: most potent inhibitor known |
| Quantified Difference | Not available; qualitative rank-order established by SAR |
| Conditions | Enzymatic assay measuring degradation of uric acid by urate oxidase (Biochemical Journal 86: 567-574, 1963) |
Why This Matters
This information enables researchers to avoid 6,8-dihydroxy-2-methylmercaptopurine in assays where urate oxidase inhibition is an off-target artifact, and positions the compound as a control for studies on thio-substituted purine recognition.
- [1] Bergmann, F., Kwienty-Govrin, H., Ungar-Waron, H., Kalmus, A., & Tamari, M. (1963). Relation of structure to the inhibitory activity of purines against urate oxidase. Biochemical Journal, 86, 567–574. PMID: 13970745. View Source
